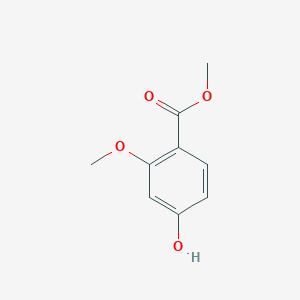

Methyl 4-hydroxy-2-methoxybenzoate

Número de catálogo B1590222

Peso molecular: 182.17 g/mol

Clave InChI: KCWJRQPHPPKPBK-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08048887B2

Procedure details

To a 250 mL Erlenmeyer flask was added methyl 4-amino-2-methoxybenzoate (7.5 g, 41.4 mmol) and a 25% solution of sulfuric acid (40 mL, 188 mmol). The solution was cooled to 0° C. and a saturated solution of sodium nitrite (4.29 g, 62.2 mmol) was added drop wise. The orange mixture was stirred for 15 minutes. The resulting diazonium solution was then very slowly poured into a 1 L flask containing 500 mL of 3% sulfuric acid. The solution was stirred for 5 minutes then transferred to a separatory funnel. The reaction mixture was diluted with 150 mL of DCM, extracted, dried over magnesium sulfate and concentrated. to a red solid. The resulting solid was triturated with hexane to give 5.71 grams of the desired phenol as a red powder (73% yield). The LC/MS data was obtained on a Shimadzu analytical LC/MICROMASS® Platform LC (ESI+) at 220 nm using the following set of conditions: Waters Sunfire 5 μm C18, 4.6×30 mm column, with a gradient of 0-100% B (B=90% HPLC grade methanol/0.1% trifluoroacetic acid/10% HPLC grade water), (A=90% HPLC grade water/0.1% trifluoroacetic acid/10% HPLC grade methanol), in 2 minutes with a 1 minute hold at a rate of 4 mL/minute. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.67-3.72 (m, 3H), 3.74 (s, 3H), 6.39 (dd, J=8.66, 2.13 Hz, 1H), 6.45 (d, J=2.13 Hz, 1H), 7.59 (d, J=8.66 Hz, 1H). LCMS Rt=1.070 min., m/z 183.09 (M+H), 96% purity.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

diazonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.S(=O)(=O)(O)[OH:15].N([O-])=O.[Na+]>C(Cl)Cl>[OH:15][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC(=C(C(=O)OC)C=C1)OC

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

4.29 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

Step Five

[Compound]

|

Name

|

diazonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The orange mixture was stirred for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The solution was stirred for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then transferred to a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solid was triturated with hexane

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC(=C(C(=O)OC)C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.71 g | |

| YIELD: PERCENTYIELD | 73% | |

| YIELD: CALCULATEDPERCENTYIELD | 75.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |